Home > Products > Screening Compounds P43618 > Fostamatinib disodium hexahydrate
Fostamatinib disodium hexahydrate - 914295-16-2

Fostamatinib disodium hexahydrate

Catalog Number: EVT-362196
CAS Number: 914295-16-2
Molecular Formula: C23H36FN6Na2O15P
Molecular Weight: 732.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fostamatinib Disodium is an orally available disodium salt of the Syk kinase inhibitor fostamatinib with potential anti-inflammatory and immunomodulating activities. Fostamatinib inhibits Syk kinase-mediated IgG Fc gamma receptor signaling, resulting in inhibition of the activation of mast cells, macrophages, and B-cells and related inflammatory responses and tissue damage. Syk kinase, widely expressed in hematopoietic cells, is a nonreceptor tyrosine kinase that is involved in coupling activated immunoreceptors to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis.
Overview

Fostamatinib disodium hexahydrate is an orally administered small molecule that acts as a spleen tyrosine kinase inhibitor. It is primarily indicated for the treatment of chronic immune thrombocytopenia, particularly in adults who have not responded adequately to previous treatments. Fostamatinib is a prodrug that is rapidly converted in vivo to its active metabolite, R406, which exerts its therapeutic effects by inhibiting the spleen tyrosine kinase enzyme. This inhibition reduces platelet destruction mediated by the immune system, thereby increasing platelet counts and decreasing the risk of bleeding complications.

Source and Classification

Fostamatinib disodium hexahydrate is classified as a first-in-class medication due to its unique mechanism of action targeting the spleen tyrosine kinase pathway. It is marketed under the brand name Tavalisse and was approved by the U.S. Food and Drug Administration for chronic immune thrombocytopenia in 2018. The compound is synthesized as a disodium hexahydrate salt, which enhances its solubility and bioavailability .

Synthesis Analysis

Methods and Technical Details

The synthesis of fostamatinib disodium hexahydrate involves several chemical processes to create a stable prodrug form that can be effectively converted to R406 in the body. The compound is designed to be cleaved by alkaline phosphatase in the intestine, releasing R406, which is then absorbed into systemic circulation.

The synthesis typically includes:

  • Formation of the prodrug: The active compound R406 is synthesized through a series of reactions involving various reagents and solvents.
  • Salt formation: Fostamatinib is converted into its disodium hexahydrate form to improve solubility.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use .
Molecular Structure Analysis

Structure and Data

The molecular formula for fostamatinib disodium hexahydrate is C23H26FN6O9PC_{23}H_{26}FN_{6}O_{9}P with a molar mass of approximately 580.466 g/mol. The compound features a complex structure characterized by multiple functional groups, including:

  • Pyrimidinediamine backbone: Central to its activity as a spleen tyrosine kinase inhibitor.
  • Fluorinated aromatic ring: Enhances binding affinity to the target enzyme.

The structural representation indicates significant steric and electronic characteristics that contribute to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Fostamatinib undergoes several key reactions in vivo:

  • Hydrolysis: Upon oral administration, fostamatinib is rapidly hydrolyzed by alkaline phosphatase in the gut, converting it into R406.
  • Metabolism: R406 is primarily metabolized in the liver via cytochrome P450 3A4 and UDP glucuronosyltransferase 1A9 pathways, leading to various metabolites that are eventually excreted.
  • Excretion: Approximately 80% of fostamatinib and its metabolites are excreted via feces, with the remaining 20% eliminated through urine .
Mechanism of Action

Process and Data

The therapeutic effects of fostamatinib are primarily mediated through the inhibition of spleen tyrosine kinase activity. This enzyme plays a crucial role in signaling pathways related to immune cell activation, particularly in B cells and macrophages:

  1. Inhibition of Spleen Tyrosine Kinase: Fostamatinib binds to spleen tyrosine kinase, preventing its activation and subsequent signaling cascades that lead to platelet destruction.
  2. Reduction of Antibody-Mediated Platelet Destruction: By inhibiting this pathway, fostamatinib decreases the immune-mediated destruction of antibody-coated platelets.
  3. Increase in Platelet Counts: As a result, patients experience an increase in platelet counts, reducing the risk of bleeding complications associated with chronic immune thrombocytopenia .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fostamatinib disodium hexahydrate exhibits several important physical and chemical properties:

The elimination half-life of R406 is approximately 15 hours, which supports twice-daily dosing regimens for effective therapeutic management .

Applications

Scientific Uses

Fostamatinib disodium hexahydrate has significant applications in treating various hematological conditions:

  • Chronic Immune Thrombocytopenia: Approved for use in patients who have had inadequate responses to other treatments.
  • Autoimmune Hemolytic Anemia: Currently undergoing clinical trials for potential use in treating warm antibody autoimmune hemolytic anemia due to its mechanism involving immune modulation .
  • Research Applications: Investigated for broader applications in other autoimmune disorders and malignancies where spleen tyrosine kinase plays a role.

Fostamatinib represents a novel approach in managing immune-mediated conditions by targeting specific signaling pathways within the immune system, demonstrating both efficacy and safety across diverse patient populations .

Molecular Mechanisms of Spleen Tyrosine Kinase (SYK) Inhibition

Structural Basis of SYK Inhibition by R406 Metabolite

Fostamatinib disodium hexahydrate functions as a prodrug that is rapidly metabolized to the active compound R406, a selective adenosine triphosphate (ATP)-competitive inhibitor of spleen tyrosine kinase (SYK). The structural interaction between R406 and SYK occurs at the kinase domain, where R406 occupies the ATP-binding pocket through specific interactions with key residues. Crystallographic studies reveal that R406 forms hydrogen bonds with SYK's hinge region residues (Glu449 and Arg498) and hydrophobic interactions with Leu377, Gly378, and Val385 in the glycine-rich loop (G-loop), stabilizing the kinase in an inactive conformation [2] [9]. This binding mode prevents SYK's autophosphorylation at activation loop residues (Tyr525/Tyr526), essential for full kinase activity [9] [10].

The selectivity profile of R406 is influenced by its interaction with SYK's unique interdomain B, which regulates kinase activation through conformational changes. While R406 exhibits moderate off-target activity against Flt3, Lyn, and Lck kinases (IC~50~ values: 37-63 nM), cellular assays confirm its primary specificity for SYK, as evidenced by 5- to 100-fold higher potency for SYK-dependent phosphorylation events compared to other kinases [10].

Table 1: Key Structural Interactions Between R406 and SYK

SYK DomainResidues InvolvedType of InteractionFunctional Consequence
ATP-binding pocketGlu449, Arg498Hydrogen bondingPrevents ATP binding
G-loopLeu377, Gly378, Val385Hydrophobic stabilizationLocks kinase in inactive state
Activation loopTyr525/Tyr526Inhibition of phosphorylationBlocks downstream signaling
Interdomain BNuclear localization signalAllosteric modulationReduces SYK-S isoform activity

Intracellular Signaling Pathways Modulated by SYK in Immune Thrombocytopenia (ITP)

In ITP, SYK inhibition disrupts multiple prothrombotic and inflammatory signaling cascades. R406 potently suppresses Fcγ receptor (FcγR)-initiated phosphorylation events, including:

  • Downstream Kinase Activation: Phosphorylation of Bruton's tyrosine kinase (BTK) at Y551 and phospholipase C gamma 2 (PLCγ2), which are critical for calcium mobilization and cytoskeletal reorganization in macrophages [7] [10].
  • PI3K/AKT Pathway: Attenuation of phosphatidylinositol 3-kinase (PI3K)-dependent AKT activation, reducing pro-survival signals in autoreactive B cells [9] [10].
  • NF-κB and MAPK Cascades: Inhibition of inhibitor of κB kinase (IKK) and extracellular signal-regulated kinase (ERK) phosphorylation, diminishing transcriptional upregulation of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (CCL2, CXCL10) [6] [9].
  • JAK-STAT Axis: Suppression of interferon-γ (IFN-γ) and IL-6-induced STAT1/STAT3 phosphorylation, mitigating inflammation in systemic inflammatory response syndromes [6].

Transcriptomic analyses of ITP patient macrophages demonstrate that R406 treatment downregulates 85% of FcγR-induced genes, including CXCL10, ISG20, and MX1, which are implicated in neutrophil extracellular trap (NET) formation and thrombo-inflammation [3] [6].

Table 2: SYK-Dependent Signaling Pathways in ITP Pathogenesis

PathwayKey ComponentsBiological EffectImpact of SYK Inhibition
FcγR/BTKBTK, PLCγ2, Ca²⁺ fluxMacrophage activation & phagocytosis↓ 70-80% phagocytic activity
PI3K/AKTPIP3, AKT, mTORB-cell survival & autoantibody production↑ B-cell apoptosis; ↓ autoantibodies
NF-κBIKKβ, IκBα, p65Inflammatory cytokine production↓ TNF-α, IL-6, CCL3 by >50%
STATSTAT1, STAT3, JAKsNETosis & thrombo-inflammation↓ NET release by neutrophils

Fcγ Receptor-Mediated Platelet Destruction and SYK-Dependent Phagocytosis

Fostamatinib's efficacy in ITP primarily stems from disrupting Fcγ receptor (FcγR)-mediated phagocytosis of antibody-opsonized platelets. Upon IgG binding to FcγR, SYK is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) on receptor subunits, triggering these mechanisms:

  • Phagocytic Cup Formation: SYK phosphorylates Vav1 to activate Rac1/RhoA GTPases, enabling actin polymerization for pseudopod extension [1] [9]. R406 inhibits opsonized platelet internalization by 75% in macrophage cultures [10].
  • Reactive Oxygen Species (ROS) and NETosis: SYK-dependent NADPH oxidase activation generates ROS in neutrophils. R406 reduces ROS production by 60% and suppresses NET release, diminishing thrombo-inflammatory injury in vasculature [1] [6].
  • Platelet Membrane Stability: In sickle cell disease models, R406 (fostamatinib's metabolite) inhibits tyrosine phosphorylation of red blood cell (RBC) Band 3 protein, reducing RBC-derived microparticle shedding and mitochondrial DNA release—key drivers of thrombo-inflammation [1].

Network pharmacology studies confirm that fostamatinib targets "indispensable proteins" in FcγR signaling networks, achieving >90% control over platelet hyperactivity nodes in COVID-19-associated ITP [3].

Role of SYK in B-Cell Receptor Signaling and Autoantibody Production

SYK is indispensable for B-cell receptor (BCR)-mediated survival and activation in autoimmune contexts:

  • Transitional B-Cell Blockade: SYK inhibition arrests B-cell maturation at the transitional (T1/T2) stage, where BCR signaling is critical for selection. Clinical data show fostamatinib depletes T1/T2 subsets by 40–60% within 29 days, while sparing mature naïve B cells [4] [7]. This recapitulates SYK-deficient murine models exhibiting peripheral B-cell deficiency [4] [9].
  • BCR Signaling Attenuation: R406 inhibits SYK-dependent phosphorylation of CD79, BLNK, and BTK, reducing downstream activation of NF-κB and MYC. In chronic lymphocytic leukemia (CLL) patients, fostamatinib downregulates BCR target genes (CD69, CD86, MYC) by 3–4-fold and decreases Ki67⁺ proliferating B cells by 50% [7].
  • Regulatory B-Cell Preservation: Unlike transitional cells, IL-10-producing regulatory B cells remain stable during fostamatinib therapy, potentially limiting autoimmune responses without broad immunosuppression [4] [10].
  • Autoantibody Reduction: In murine lupus models, fostamatinib decreases anti-dsDNA IgG titers by >80% and ameliorates glomerulonephritis by inhibiting autoreactive plasma cell differentiation [9] [10].

Table 3: Effects of SYK Inhibition on B-Cell Subsets and Autoantibody Production

B-Cell CompartmentSYK-Dependent FunctionFostamatinib-Induced ChangeClinical Correlation
Transitional (T1/T2)Tonic BCR survival signaling↓ 40–60% in peripheral bloodReduced autoreactive B-cell output
Germinal centerAntigen-dependent activation↓ NF-κB target gene expressionLower autoantibody titers
Regulatory B cellsIL-10 production↔ Maintained populationPreserved immunoregulation
PlasmablastsAntibody secretion↓ Differentiation by 70%Reduced pathogenic IgG

Properties

CAS Number

914295-16-2

Product Name

Fostamatinib disodium hexahydrate

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate

Molecular Formula

C23H36FN6Na2O15P

Molecular Weight

732.5 g/mol

InChI

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2

InChI Key

ZQGJCHHKJNSPMS-UHFFFAOYSA-L

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.